![molecular formula C8H14N2O2 B176469 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- CAS No. 15136-27-3](/img/structure/B176469.png)
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
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Overview
Description
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-, commonly known as (3R,6S)-2,5-Piperazinedione, is a small organic molecule with a molecular weight of 144.2 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. The compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound (3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione are currently unknown. This compound is a small organic molecule with a molecular weight of 170.21 g/mol . It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom . .
Advantages and Limitations for Lab Experiments
The use of (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has a low toxicity profile. Additionally, it is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its instability in alkaline conditions.
Future Directions
Of research may include further investigations into its ability to modulate the activity of the immune system, its potential to act as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells. Additionally, further studies may be conducted to investigate its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies may be conducted to investigate its potential as a drug target for the treatment of other diseases.
Synthesis Methods
The synthesis of (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine. This can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione.
Scientific Research Applications
(2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, it has been investigated for its ability to modulate the activity of the immune system and its potential to act as an anti-inflammatory agent.
properties
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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